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molecular formula C13H18O3 B8565345 Propanal, 3-[(4-methoxyphenyl)methoxy]-2,2-dimethyl- CAS No. 92156-87-1

Propanal, 3-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-

Cat. No. B8565345
M. Wt: 222.28 g/mol
InChI Key: LIGFTVUHBAHFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04564476

Procedure details

In a dry three-neck flask equipped with a mechanical stirrer and an addition funnel was placed 110 g of pyridinium dichromate and 200 ml of dry CH2Cl2. The mixture was stirred vigorously and then 42 g of 2,2-dimethyl-3-(4-methoxyphenylmethoxy)propanol, the product of Example 5a, was added in one portion. The resulting reaction mixture was stirred for 4 hours. The black brown mixture was poured into 400 ml ethyl ether and the mixture was filtered through a dry silica gel column to obtain a colorless solution. Removal of the solvent gave a residue which was distilled through a vigreux column to obtain the title compound, bp 83°-100°/0.25 mm Hg.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
2,2-dimethyl-3-(4-methoxyphenylmethoxy)propanol
Quantity
42 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.C(Cl)Cl.[CH3:25][C:26]([CH3:40])([CH2:29][O:30][CH2:31][C:32]1[CH:37]=[CH:36][C:35]([O:38][CH3:39])=[CH:34][CH:33]=1)[CH2:27][OH:28]>C(OCC)C>[CH3:25][C:26]([CH3:40])([CH2:29][O:30][CH2:31][C:32]1[CH:33]=[CH:34][C:35]([O:38][CH3:39])=[CH:36][CH:37]=1)[CH:27]=[O:28] |f:0.1.2|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
2,2-dimethyl-3-(4-methoxyphenylmethoxy)propanol
Quantity
42 g
Type
reactant
Smiles
CC(CO)(COCC1=CC=C(C=C1)OC)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry three-neck flask equipped with a mechanical stirrer and an addition funnel
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a dry silica gel column
CUSTOM
Type
CUSTOM
Details
to obtain a colorless solution
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled through a vigreux column

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(COCC1=CC=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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